Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
Overview
Description
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is a synthetic peptide composed of ten amino acids: threonine, phenylalanine, glutamine, alanine, tyrosine, proline, leucine, arginine, glutamic acid, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques such as HPLC.
Mechanism of Action
The mechanism of action of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala depends on its specific application. In general, peptides like this one can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors of specific enzymes.
Protein-Protein Interactions: Modulating interactions between proteins to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe
- Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
- Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg
Uniqueness
Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is unique due to its specific sequence and the presence of particular amino acids that confer distinct chemical and biological properties. For example, the presence of tyrosine allows for potential oxidation reactions, while arginine and glutamic acid contribute to the peptide’s overall charge and solubility.
Properties
IUPAC Name |
4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMMPBLQYIPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82N14O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390800 | |
Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117592-22-0 | |
Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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